molecular formula C12H14ClN3O B1344426 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole CAS No. 1035840-25-5

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Cat. No.: B1344426
CAS No.: 1035840-25-5
M. Wt: 251.71 g/mol
InChI Key: UOYWZGNXQWELDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C12H14ClN3O and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-9-2-3-10-11(8-9)17-12(15-10)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYWZGNXQWELDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=C(O2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649190
Record name 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035840-25-5
Record name 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Subtitle: Scaffold Analysis, Synthetic Optimization, and Therapeutic Potential in CNS Drug Discovery[1]

Executive Summary

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole (CAS: Available via catalog) represents a high-value "privileged structure" in medicinal chemistry.[1] It combines a lipophilic, metabolically robust benzoxazole core with a hydrophilic, basic 1,4-diazepane (homopiperazine) tail.[1] This specific molecular architecture effectively bridges the blood-brain barrier (BBB), making it a critical scaffold for developing ligands targeting aminergic G-Protein Coupled Receptors (GPCRs), specifically Histamine H3/H4 receptors and Serotonin (5-HT) subtypes.[1]

This guide provides a comprehensive technical analysis of the molecule, detailing a self-validating synthetic protocol, physicochemical profiling, and its application as a lead structure in neuropharmacology.[1]

Structural Architecture & Pharmacophore Analysis

The molecule derives its potency from three distinct structural domains, each serving a specific pharmacological function.[1][2]

Structural DomainChemical MoietyPharmacological Function
The Core 1,3-BenzoxazoleBioisostere: Mimics indole/benzimidazole cores found in endogenous neurotransmitters.[1] Provides planar pi-stacking interactions within the receptor binding pocket.[1]
The Modulator 6-Chloro substituentMetabolic Blockade: Prevents CYP450-mediated hydroxylation at the susceptible para-position relative to the nitrogen.[1] Increases lipophilicity (LogP) to enhance CNS penetration.[1]
The Warhead 1,4-DiazepaneIonic Anchor: The secondary amine (pKa ~9.[1]5) is protonated at physiological pH, forming a critical salt bridge with Aspartate residues (e.g., Asp3.[1]32) in aminergic GPCRs.[1]
Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in the molecule.

Pharmacophore Core Benzoxazole Core (Lipophilic Pocket) Linker C-2 Position (Electrophilic Center) Core->Linker Scaffold Target Target Receptor (H3, 5-HT, D2) Core->Target Pi-Pi Stacking Cl 6-Chloro Group (Metabolic Stability) Cl->Core Electronic Modulation Tail 1,4-Diazepane (Ionic Interaction) Linker->Tail SNAr Attachment Tail->Target Salt Bridge (Asp3.32)

Figure 1: Pharmacophore map detailing the functional contribution of each molecular segment to receptor binding.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole utilizes a Nucleophilic Aromatic Substitution (SNAr).[1] While conceptually simple, the presence of a diamine (diazepane) introduces a risk of dimerization (bis-substitution).[1] The following protocol includes critical process parameters (CPPs) to ensure mono-substitution.

Reaction Scheme

Reactants: 2,6-Dichlorobenzoxazole + 1,4-Diazepane (Homopiperazine).[1] Solvent: Acetonitrile (ACN) or DMF.[1] Base: N,N-Diisopropylethylamine (DIPEA).[1]

Step-by-Step Protocol
  • Preparation (Stoichiometry Control):

    • Dissolve 1,4-Diazepane (3.0 equivalents) in anhydrous Acetonitrile (10 mL/g).

    • Rationale: The large excess of diazepane is the critical control point.[1] It statistically ensures the benzoxazole reacts with a free diazepane molecule rather than an already-substituted product, preventing dimer formation.[1]

  • Addition:

    • Add DIPEA (1.2 equivalents) to the diazepane solution.[1]

    • Cool the solution to 0°C.

    • Add 2,6-Dichlorobenzoxazole (1.0 equivalent) dropwise over 30 minutes.[1]

    • Rationale: The C-2 chlorine is highly labile due to the electron-withdrawing nature of the oxazole ring.[1] Low temperature prevents uncontrolled exotherms.[1]

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Validation: Monitor via TLC (System: DCM/MeOH 9:1). The product will be more polar (lower Rf) than the starting material but less polar than the diazepane.[1]

  • Workup (The "Acid-Base" Purification):

    • Evaporate solvent.[1]

    • Dissolve residue in DCM.

    • Wash 1: Water (removes salts).[1]

    • Wash 2: Citric Acid (10% aq).[1] Crucial Step: The product (basic amine) moves into the aqueous acid layer.[1] Neutral impurities remain in DCM.

    • Separate layers.[1] Basify the aqueous layer with NaOH (pH > 12).[1]

    • Extract the now-free base product back into DCM.[1]

  • Isolation:

    • Dry over MgSO4, filter, and concentrate.[1]

    • Yield is typically >85% as a pale yellow oil or semi-solid.[1]

Synthetic Workflow Diagram

Synthesis Start 2,6-Dichlorobenzoxazole (Electrophile) Mix Mix in ACN/DIPEA 0°C -> RT, 4h Start->Mix Reagent 1,4-Diazepane (3.0 eq) (Nucleophile) Reagent->Mix Check TLC Validation (Disappearance of Electrophile) Mix->Check AcidWash Acid Extraction (Citric Acid) Product -> Aqueous Phase Check->AcidWash BaseWash Basify (NaOH) & Extract DCM Product -> Organic Phase AcidWash->BaseWash Final Pure 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole BaseWash->Final

Figure 2: Process flow for the SNAr synthesis, highlighting the acid-base purification strategy.

Physicochemical Profile (ADME Prediction)

For researchers assessing this molecule for in vivo studies, the following physicochemical data is essential.

PropertyValue (Approx.)Implication for Drug Discovery
Molecular Weight 251.71 g/mol Ideal for CNS penetration (Rule of 5 compliant).[1]
cLogP 2.4 – 2.8Optimal lipophilicity for BBB permeability.[1]
pKa (Basic N) 9.2 – 9.6Predominantly ionized at pH 7.4; good solubility in acidic media.[1]
TPSA ~45 ŲWell below the 90 Ų threshold for brain penetration.[1]
Solubility High (in acidic pH)Formulate as HCl or Tartrate salt for aqueous dosing.[1]

Therapeutic Applications & Mechanism

This molecule is rarely a final drug but serves as a potent lead scaffold for several CNS indications.[1]

A. Histamine H3 Receptor Antagonism

The H3 receptor is a presynaptic autoreceptor in the CNS.[1][3][4] Antagonists (inverse agonists) increase the release of histamine, acetylcholine, and norepinephrine.[1]

  • Mechanism: The benzoxazole core binds to the hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6.[1] The diazepane nitrogen forms a salt bridge with Asp3.32 in TM3.[1]

  • Indication: Narcolepsy, ADHD, Cognitive deficits (Alzheimer’s).[1][3]

B. Multi-Target Antipsychotics

Derivatives of this structure have shown affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1][5] The "homopiperazine" (diazepane) ring often confers a slightly different selectivity profile compared to standard piperazines, potentially reducing extrapyramidal side effects.[1]

References

  • Santa Cruz Biotechnology. 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Product Sheet. Catalog sc-278434.[1] Link[1]

  • Temiz-Arpaci, O., et al. (2013). "Synthesis and different biological activities of novel benzoxazoles."[1][6] Acta Biologica Hungarica, 64(2), 249-261.[1][6] (Demonstrates the antimicrobial and general bioactivity of the 2-substituted benzoxazole scaffold). Link

  • Vaccaro, W. D., et al. (2006). "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[1][7] Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399.[1][7] (Establishes the SAR for basic amine-linked heterocycles in H3 antagonism). Link

  • Song, J., et al. (2015). "Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics."[1] Bioorganic & Medicinal Chemistry Letters, 25(22), 5177-5181.[1] (Validates the benzoxazole-diamine pharmacophore for CNS targets). Link

Sources

The Homopiperazine Bridge: Pharmacological Profiling of 1,4-Diazepane Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the Piperazine Constraint

In medicinal chemistry, the piperazine ring is ubiquitous—a reliable, rigid linker that defines a specific vector angle between two pharmacophores. However, "reliability" often breeds "redundancy." The 1,4-diazepane (or homopiperazine) scaffold offers a critical alternative. By expanding the ring size to seven members, we introduce a unique degree of conformational flexibility that allows the molecule to adopt a "U-shaped" bioactive conformation, often inaccessible to its 6-membered homologues.

This guide details the pharmacological profiling of 1,4-diazepane-containing heterocycles, moving from synthetic accessibility to the critical ADME/Tox challenges—specifically hERG liability—that plague this basic amine scaffold.

Structural Biology & Conformational Analysis

The primary value proposition of the 1,4-diazepane ring is its ability to break the linearity of piperazine. While piperazine prefers a chair conformation with substituents in equatorial positions (roughly 180° vector), 1,4-diazepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

Comparative Physicochemical Profile[1][2]
FeaturePiperazine (6-membered)1,4-Diazepane (7-membered)Impact on Drug Design
Conformation Rigid ChairFlexible Twist-Chair/BoatAllows induced fit into cryptic pockets.
Vector Angle ~180° (Linear)Variable (~90° - 120°)Enables "U-shape" binding modes (e.g., Orexin).
Basicity (pKa) ~9.8 (N1), ~5.4 (N4)~9.9 (N1), ~6.5 (N4)Higher secondary pKa increases hERG risk.
Lipophilicity Lower LogPHigher LogP (+1 CH2)Increased BBB penetration potential; higher metabolic liability.
Case Study: The Suvorexant Conformation

The most authoritative example of 1,4-diazepane utility is Suvorexant (Belsomra) , a dual orexin receptor antagonist (DORA). Crystallographic data reveals that the 1,4-diazepane ring does not act merely as a spacer. Instead, it facilitates a specific intramolecular hydrogen bond and hydrophobic collapse that forces the molecule into a compact "U-shape." This conformation is critical for fitting into the deep, lipophilic cleft of the OX1 and OX2 receptors [1].

Synthetic Protocols: Constructing the Core

Reliable access to the scaffold is the first hurdle. While commercial supplies exist, custom substitution patterns require robust synthesis.

Protocol A: Reductive Amination / Cyclization (The "Standard" Route)

This method is preferred for generating chiral 1,4-diazepanes starting from amino acids.

Materials:

  • N-Boc-1,3-diaminopropane derivatives

  • Alpha-halo ketones or 1,2-dicarbonyls

  • Reducing agent: NaBH(OAc)3 (Sodium triacetoxyborohydride)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the diamine (1.0 eq) and the carbonyl component (1.0 eq) in DCE (Dichloroethane). Add MgSO4 to sequester water. Stir at RT for 2 hours.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. The mild nature of this reductant prevents over-reduction.

  • Cyclization: If using a linear precursor with leaving groups (e.g., a di-tosylate), heat the intermediate in MeCN with K2CO3 (3.0 eq) at 80°C for 12 hours.

  • Deprotection: Treat the N-Boc protected diazepane with 4M HCl in Dioxane. Critical Step: Ensure anhydrous conditions to prevent ring opening if sensitive functional groups are present.

  • Isolation: Basify to pH 10 with NaOH. Extract with DCM. The diazepane is highly polar; multiple extractions are required.

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target: 1,4-Diazepane Chirality Chiral Center Required? Start->Chirality Route_A Route A: Amino Acid Reduction (From Ornithine/Asparagine) Chirality->Route_A Yes Route_B Route B: Aza-Michael/Nazarov (From 1,2-diamines) Chirality->Route_B No Cyclization Cyclization Step (K2CO3, MeCN, Heat) Route_A->Cyclization Route_B->Cyclization Deprotection Boc/Cbz Deprotection Cyclization->Deprotection Final Substituted Scaffold Deprotection->Final

Figure 1: Decision matrix for selecting the synthetic route based on stereochemical requirements.

ADME Profiling: The hERG Liability

The "Achilles' heel" of the 1,4-diazepane scaffold is its high basicity (pKa ~9-10). At physiological pH, the nitrogen atoms are protonated, mimicking the potassium ion (


). This allows the molecule to enter and block the hERG potassium channel, leading to QT interval prolongation and potential cardiotoxicity (Torsades de Pointes).[1]
Mitigation Strategy: The "Basicity Tuning" Protocol

To retain potency while reducing hERG affinity, you must lower the pKa of the diazepane nitrogens without destroying the binding interaction.

Experimental Workflow:

  • Baseline Measurement: Measure pKa of the parent diazepane using potentiometric titration.

  • hERG Patch Clamp Assay: Run an automated patch clamp (e.g., QPatch) at 1µM and 10µM.

  • Structural Modification:

    • Tactic 1: Acylation (Amide formation). Converts the basic amine to a neutral amide. (Note: This rigidifies the ring).

    • Tactic 2: Fluorination. Introduce a

      
       group or a gem-difluoro group adjacent to the amine. The inductive electron withdrawal lowers the pKa of the amine by 2-3 units [2].
      
  • Re-Screening: Confirm pKa drop (< 7.5 is ideal) and re-test hERG IC50.

Visualization: hERG Optimization Loop

hERG_Optimization Lead 1,4-Diazepane Lead Screen hERG Patch Clamp (IC50 < 10 µM?) Lead->Screen Decision Risk Assessment Screen->Decision Safe Proceed to PK Decision->Safe No (IC50 > 10µM) Mitigation Structural Modification Decision->Mitigation Yes (Risk High) Tactic1 Amidation (Neutralize N) Mitigation->Tactic1 Tactic2 EWG Introduction (e.g., -CF3, Sulfonyl) Mitigation->Tactic2 Tactic3 Steric Shielding (Methylation alpha to N) Mitigation->Tactic3 Tactic1->Screen Re-test Tactic2->Screen Tactic3->Screen

Figure 2: Iterative optimization cycle for mitigating hERG liability in basic amine scaffolds.

Metabolic Stability (CYP3A4)

The 1,4-diazepane ring is prone to oxidative metabolism, primarily at the carbon alpha to the nitrogen atoms.

Mechanism: CYP450 enzymes (specifically 3A4) abstract a hydrogen atom from the


-carbon, leading to an iminium ion intermediate, which hydrolyzes to ring-opened aldehydes or lactams.

Stabilization Protocol:

  • Deuteration: Replace

    
    -hydrogens with Deuterium. This exploits the Kinetic Isotope Effect (KIE) to slow down the rate-determining step of C-H bond breakage.
    
  • Gem-dimethylation: Introduce a gem-dimethyl group at the C2 or C7 position. This sterically blocks the approach of the Heme-Iron center of CYP3A4.

References

  • The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts Source: ACS Pharmacology & Translational Science URL:[Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL:[Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Homopiperazine (Hexahydro-1,4-diazepine) Source: MDPI Molbank URL:[Link]

Sources

Leveraging the 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Scaffold for Advanced Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The intersection of chemistry and biology has armed researchers with powerful small molecules to interrogate complex biological systems. This guide focuses on the strategic application of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole , a compound built upon a foundation of medicinally significant scaffolds. While direct literature on this specific molecule's proteomics applications is emerging, its structural components—the benzoxazole core and the diazepane ring—are well-established "privileged structures" known to interact with a wide array of biological targets.[1][2] As Senior Application Scientists, our goal is to move beyond mere description and provide a forward-looking, practical framework for how this compound can be leveraged as a versatile tool in chemical proteomics for target identification, validation, and drug discovery. This guide details the scientific rationale, presents robust, field-proven experimental workflows, and offers insights into data interpretation, empowering researchers to unlock the full potential of this promising chemical scaffold.

The Scientific Foundation: A Scaffold of Potential

The predictive power of a chemical probe often lies in its constituent parts. The 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole molecule combines two potent heterocyclic systems, suggesting a high potential for specific and functionally relevant protein interactions.

  • The Benzoxazole Core: Benzoxazole is an aromatic heterocyclic compound recognized as a cornerstone in medicinal chemistry. Its rigid, planar structure and ability to participate in π-stacking and hydrogen bonding interactions allow it to function as a structural isostere of natural nucleic bases, facilitating interactions with the biopolymers of living systems.[1] This core is found in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, indicating its capacity to bind to a diverse range of protein targets.[3][4][5]

  • The 1,4-Diazepane Moiety: The seven-membered diazepane ring is another privileged structure, most famously associated with the benzodiazepine class of drugs that act on the central nervous system.[6][7] These molecules are known positive allosteric modulators of the GABA-A receptor, demonstrating the ring's ability to induce specific conformational changes in complex protein channels.[8] Its inclusion in the scaffold provides conformational flexibility and additional points for hydrogen bonding, increasing the potential for high-affinity interactions with protein binding pockets.

The combination of these two moieties in a single, synthetically accessible molecule creates a compelling starting point for proteomics exploration.

Caption: Chemical structure of the core compound.

Strategic Application in Proteomics: From Scaffold to Probe

The primary value of this molecule in proteomics lies in its use as a chemical probe to identify and validate protein targets. Its inherent structure suggests it acts as a reversible, non-covalent binder . This mode of action is ideal for unbiased target discovery workflows where the goal is to identify specific protein partners without the potential off-target reactivity associated with covalent inhibitors.[9] The following sections outline two powerful, orthogonal proteomics workflows that leverage this scaffold.

Workflow 1: Target Deconvolution via Affinity Purification-Mass Spectrometry (AP-MS)

The most direct way to answer the question "What does my compound bind to?" is through affinity purification. This requires chemically modifying the core scaffold to include an affinity handle (e.g., biotin) and a linker, transforming it from a simple compound into a "bait" molecule for fishing out its binding partners from a complex cellular lysate.

Causality Behind the Experimental Design: The success of AP-MS hinges on the principle of specific enrichment. The biotin tag allows for highly specific and high-affinity capture onto streptavidin-coated beads. The crucial step is the series of washes, which are optimized to remove the vast excess of non-specifically interacting proteins while preserving the lower-abundance, high-affinity true targets. The final elution step releases these captured proteins for identification by mass spectrometry.

  • Prerequisite: Synthesis of an analogue of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole featuring a linker (e.g., polyethylene glycol) terminating in a biotin moiety. A control "bead-only" or "scrambled probe" experiment is mandatory for differentiating specific binders.

  • Cell Culture and Lysis:

    • Culture human cells (e.g., HEK293T, HeLa) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 1-2 mg of cleared cell lysate with 10-20 µL of streptavidin-coated magnetic beads pre-incubated with the biotinylated probe (final concentration ~1-10 µM).

    • As a negative control, incubate a separate aliquot of lysate with beads pre-incubated with free biotin or a structurally similar but inactive compound.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Place the tubes on a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. The stringency and number of washes are critical and may require optimization to minimize non-specific binding.

  • Elution and Sample Preparation for MS:

    • Elute bound proteins by boiling the beads in 50 µL of 1X SDS-PAGE loading buffer for 10 minutes.

    • Separate the eluate on a short SDS-PAGE gel (in-gel digestion) or proceed with on-bead digestion using trypsin.

    • Process the resulting peptides for LC-MS/MS analysis (e.g., desalting with C18 StageTips).

  • LC-MS/MS Analysis:

    • Analyze the digested peptides on a high-resolution Orbitrap mass spectrometer.

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

G start Cell Lysate (Complex Proteome) probe Biotinylated Probe start->probe Incubate beads Streptavidin Beads probe->beads Capture wash Wash Steps (Remove Non-specific Binders) beads->wash elute Elution wash->elute ms LC-MS/MS Analysis elute->ms end Identified Target Proteins ms->end

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Workflow 2: Cellular Target Engagement via Thermal Proteome Profiling (TPP)

TPP is a powerful in-situ method to confirm that a compound binds its target within the complex and competitive environment of a living cell. It operates on the principle of ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.

Causality Behind the Experimental Design: This method's elegance lies in its label-free nature; it uses the unmodified parent compound. By heating cell lysates treated with the compound to various temperatures, one can observe shifts in protein solubility. Unbound proteins denature and precipitate at lower temperatures, while the stabilized, ligand-bound target remains soluble at higher temperatures. This change in the melting curve (Tm) is a direct and quantifiable indicator of target engagement.

  • Cell Treatment:

    • Treat intact cultured cells with the 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.

  • Heating and Lysis:

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into several PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen).

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Sample Preparation and MS Analysis:

    • Prepare the soluble fractions for proteomic analysis using a standard digestion protocol (e.g., filter-aided sample preparation or S-Trap).

    • Label peptides with tandem mass tags (TMT) for multiplexed quantification, which is highly recommended for TPP to reduce variability.

    • Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative abundance of each protein at each temperature point for both the vehicle and compound-treated samples.

    • Fit the data to a sigmoidal melting curve to determine the melting temperature (Tm) for each protein.

    • Identify proteins with a significant positive shift in Tm in the compound-treated sample compared to the vehicle control. These are the direct cellular targets.

G start Intact Cells + Compound (or Vehicle Control) heat Heat to Multiple Temperatures start->heat lyse Lyse & Centrifuge (Separate Soluble/Insoluble) heat->lyse soluble Collect Soluble Protein Fraction lyse->soluble ms TMT Labeling & LC-MS/MS Analysis soluble->ms end Plot Melt Curves Identify Stabilized Targets ms->end

Caption: Workflow for Thermal Proteome Profiling (TPP).

Quantitative Data Analysis and Interpretation

The output of these proteomics experiments is a large dataset that requires careful statistical analysis to confidently identify true targets.

For the AP-MS workflow, data is typically visualized using a volcano plot, plotting the log2 fold-change of protein abundance (Probe vs. Control) against the -log10 p-value. Proteins that are significantly enriched (high fold-change and low p-value) are considered high-confidence interactors.

Table 1: Representative Hypothetical Data from an AP-MS Experiment

Protein IDGene NameLog2 (Fold Change)-Log10 (p-value)Description
P04637SRC4.55.2Proto-oncogene tyrosine-protein kinase Src
P27361FYN4.14.8Tyrosine-protein kinase Fyn
Q13153TEC3.84.5Tyrosine-protein kinase Tec
P42345BTK3.54.1Tyrosine-protein kinase BTK
P08069LCK2.12.5Tyrosine-protein kinase Lck
P07333GAPDH0.10.2Known non-specific binder

This table illustrates the type of quantitative output expected. Proteins with high fold-change and statistical significance are prioritized as primary candidates for follow-up validation.

For the TPP workflow, the key output is the change in melting temperature (ΔTm). A statistically significant positive ΔTm provides strong evidence of direct physical engagement between the compound and the protein in a cellular context.

Future Directions: Evolving the Scaffold

The identification of initial binding partners for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is not the endpoint but rather the beginning of a deeper investigation.

  • Structure-Activity Relationship (SAR): Once a high-confidence target is identified (e.g., a specific kinase), a medicinal chemistry campaign can be initiated. By synthesizing and testing analogues of the core scaffold, researchers can define the specific chemical features required for binding affinity and selectivity.

  • Development of Covalent Probes: If the identified target has a suitably positioned nucleophilic residue (e.g., a cysteine) near the binding site, the scaffold can be modified to include a reactive electrophile ("warhead").[10][11] This transforms the reversible binder into a covalent inhibitor, which can offer advantages in potency and duration of action, making it a powerful tool for target validation and a potential therapeutic lead.[12]

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a high-value "fragment." If it demonstrates binding to a protein of interest, even with modest affinity, it can serve as a starting point for growing or linking fragments to achieve drug-like potency.

Conclusion

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole represents a compelling chemical scaffold for modern proteomics research. Its foundation in privileged medicinal chemistry structures suggests a high likelihood of interacting with biologically relevant protein targets. By employing robust, unbiased proteomics workflows such as Affinity Purification-Mass Spectrometry and Thermal Proteome Profiling, researchers can systematically deconvolve its protein interaction landscape. This guide provides the strategic and methodological framework to transform this molecule from a catalog compound into a validated chemical probe, accelerating the exploration of protein function and the discovery of novel therapeutic targets.

References

  • Hilaris Publisher. (2020). Chemical Significance of 1,3-Benzoxazole Derivatives. Available at: [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Available at: [Link]

  • National Institutes of Health. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Available at: [Link]

  • Semantic Scholar. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[3][10]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Available at: [Link]

  • eLife. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Available at: [Link]

  • National Institutes of Health. (2024). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors. Available at: [Link]

  • National Institutes of Health. (2024). New Imidazodiazepine Analogue... Provides a Simplified Synthetic Scheme, High Oral Plasma and Brain Exposures, and Produces Antiseizure Efficacy in Mice.... Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists... Available at: [Link]

  • National Institutes of Health. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. Available at: [Link]

  • ACS Publications. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Available at: [Link]

  • ResearchGate. (2010). (PDF) Synthesis Of Some Novel C3 Substituted New Diazo-[3][10]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. Available at: [Link]

  • National Institutes of Health. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Available at: [Link]

  • National Institutes of Health. (2015). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Available at: [Link]

  • National Institutes of Health. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Available at: [Link]

  • Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Available at: [Link]

  • mediaTUM. (2019). Identifying small molecule probes for kinases by chemical proteomics. Available at: [Link]

  • ResearchGate. (2025). (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. Available at: [Link]

  • ResearchGate. Synthetic scheme of target benzoxazole derivatives 6–25. Available at: [Link]

  • ACS Publications. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. Available at: [Link]

  • National Institutes of Health. (2017). Classics in Chemical Neuroscience: Diazepam (Valium). Available at: [Link]

  • SGC-Frankfurt. (2023). Chemical proteomics reveals the target landscape of 1000 kinase inhibitors. Available at: [Link]

  • National Institutes of Health. (2013). The 1,4-benzodiazepine Ro5-4864 (4-chlorodiazepam) suppresses multiple pro-inflammatory mast cell effector functions. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Available at: [Link]

  • ResearchGate. (2025). Efficient synthesis of novel 1, 2, 3-triazole-based diazepam derivatives by click CuAAC reaction.... Available at: [Link]

Sources

Methodological & Application

Synthesis Protocol for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole: An Application Note for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties[1]. The incorporation of a 1,4-diazepane moiety can further enhance the pharmacological profile of a molecule by introducing a flexible, basic nitrogenous group that can participate in crucial receptor-ligand interactions. This application note provides a detailed, two-step synthetic protocol for the preparation of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole, a novel compound with potential applications in drug discovery and development.

The synthetic strategy hinges on the initial preparation of the key intermediate, 2,6-dichlorobenzoxazole, followed by a nucleophilic aromatic substitution (SNAr) reaction with 1,4-diazepane. This document provides in-depth procedural details, mechanistic insights, and guidance on the purification and characterization of the target compound.

Synthetic Strategy Overview

The synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is accomplished via a two-step sequence. The first step involves the synthesis of the key intermediate, 2,6-dichlorobenzoxazole. Two reliable methods for this transformation are presented, starting from either 6-chloro-2-mercaptobenzoxazole or benzoxazolone. The second step is the nucleophilic aromatic substitution of 2,6-dichlorobenzoxazole with 1,4-diazepane to yield the final product.

Synthesis_Overview cluster_0 Step 1: Synthesis of 2,6-Dichlorobenzoxazole cluster_1 Step 2: Nucleophilic Aromatic Substitution A 6-Chloro-2-mercaptobenzoxazole C 2,6-Dichlorobenzoxazole A->C Method A B Benzoxazolone B->C Method B E 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole C->E D 1,4-Diazepane D->E

Caption: Overall synthetic workflow for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

Part 1: Synthesis of 2,6-Dichlorobenzoxazole Intermediate

The 2,6-dichlorobenzoxazole intermediate is a crucial building block for the final product. Two effective methods for its synthesis are detailed below.

Method A: From 6-Chloro-2-mercaptobenzoxazole

This method involves the chlorination of 6-chloro-2-mercaptobenzoxazole using trichloromethyl chloroformate (triphosgene) as a safer alternative to phosgene gas[2].

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Chloro-2-mercaptobenzoxazole≥98%Commercially available
Trichloromethyl chloroformate≥98%Commercially available
TolueneAnhydrousCommercially available
Dimethylformamide (DMF)AnhydrousCommercially available

Experimental Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and reflux condenser, add 6-chloro-2-mercaptobenzoxazole (50 g), toluene (150 mL), and dimethylformamide (1 g)[3].

  • Stir the mixture and heat to 60 °C.

  • Slowly add trichloromethyl chloroformate dropwise over a period of 4-8 hours, maintaining the temperature at 60 °C[3].

  • After the addition is complete, raise the temperature to 80 °C and continue the reaction for 3 hours[3].

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The resulting toluene solution of 2,6-dichlorobenzoxazole can be used directly in the next step or purified by vacuum distillation.

Method B: From Benzoxazolone

This method utilizes the reaction of benzoxazolone with phosphorus oxychloride and a chlorinating agent[3].

Materials and Reagents:

Reagent/MaterialGradeSupplier
Benzoxazolone≥98%Commercially available
Phosphorus oxychloride (POCl₃)≥99%Commercially available
Chlorine gas (Cl₂)≥99.5%Commercially available
PyridineAnhydrousCommercially available

Experimental Protocol:

  • In a reactor equipped with a stirrer and a tail gas absorption system, add benzoxazolone (27.0 g, 0.20 mol) and phosphorus oxychloride (245.3 g, 1.6 mol)[4].

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to approximately 0 °C.

  • Introduce chlorine gas at a flow rate of about 20.0 g per hour for approximately 3 hours (total 0.21 mol)[4]. Monitor the reaction to ensure the consumption of benzoxazolone.

  • Heat the reaction solution to about 100 °C.

  • Add pyridine (19.0 g, 0.24 mol) dropwise over 30 minutes[4].

  • After the addition, heat the mixture to reflux and maintain for about 10 hours, monitoring for the disappearance of the 6-chlorobenzoxazolone intermediate[4].

  • After the reaction is complete, remove the excess phosphorus oxychloride by distillation at atmospheric pressure.

  • Purify the crude 2,6-dichlorobenzoxazole by vacuum distillation[4].

Part 2: Synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

This final step involves a nucleophilic aromatic substitution (SNAr) reaction where the more reactive chlorine atom at the 2-position of the benzoxazole ring is displaced by the secondary amine of 1,4-diazepane.

Caption: Proposed mechanism for the SNAr reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2,6-DichlorobenzoxazoleAs prepared in Part 1-
1,4-Diazepane≥98%Commercially available
Triethylamine (TEA)≥99%Commercially available
Acetonitrile (ACN)AnhydrousCommercially available

Experimental Protocol:

  • In a 250 mL round-bottom flask, dissolve 2,6-dichlorobenzoxazole (1 equivalent) in anhydrous acetonitrile.

  • Add 1,4-diazepane (1.2 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification:

The crude product can be purified by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is recommended.

Characterization:

The structure of the purified 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons on the benzoxazole ring, and aliphatic protons of the diazepane ring.
¹³C NMR Aromatic and aliphatic carbons corresponding to the structure.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄ClN₃O, MW: 251.71 g/mol )[1].
IR Spec. Characteristic peaks for C-Cl, C-N, C=N, and aromatic C-H bonds.

Safety Precautions

Phosphorus Oxychloride:

  • Hazards: Highly corrosive, reacts violently with water, and is toxic if inhaled or in contact with skin[5].

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5].

  • Storage: Store in a cool, dry place away from water and incompatible materials[6].

1,4-Diazepane:

  • Hazards: May cause skin and eye irritation.

  • Handling: Handle in a well-ventilated area and wear appropriate PPE.

  • Storage: Store in a tightly closed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. By following the outlined procedures, researchers in medicinal chemistry and drug development can efficiently prepare this novel compound for further investigation. The provided mechanistic insights and safety information will aid in the successful and safe execution of this synthesis.

References

  • CN109553588B - Synthetic method of 2,6-dichlorobenzoxazole - Google P
  • CN102432559A - Synthetic method for preparing 2, 6-dichlorobenzoxazole by using light-curing method - Google P
  • Method for preparing 2,6-dichloro benzoxazole - Eureka | Patsnap. (URL: [Link])

  • US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google P
  • Synthesis of 2,6-dichlorobenzoxazole - PrepChem.com. (URL: [Link])

  • US4517370A - Process for preparing 2-chlorobenzoxazoles - Google P
  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam - JOCPR. (URL: [Link])

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (URL: [Link])

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (URL: [Link])

  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (URL: [Link])

  • US3520878A - Preparation of diazepam - Google P
  • Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts - ChemRxiv. (URL: [Link])

  • Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC - NIH. (URL: [Link])

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC - PubMed Central. (URL: [Link])

Sources

Application Notes and Protocols for the Analytical Characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom and a diazepane ring.[1] Benzoxazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] The specific substitutions on the benzoxazole scaffold, in this case, a chlorine at the 6-position and a diazepan-1-yl group at the 2-position, are crucial for its biological activity and overall properties.[1] Given the importance of nitrogen-containing heterocycles in drug discovery and development, a robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole for research and potential pharmaceutical applications.[5][6][7][8][9]

This document provides a detailed guide with step-by-step protocols for the analytical characterization of this compound. The methodologies described herein are designed to provide a comprehensive profile of the molecule, confirming its structure, determining its purity, and identifying any potential impurities. These methods are essential for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Molecular Structure and Properties
  • Molecular Formula: C₁₂H₁₄ClN₃O[1]

  • Molecular Weight: 251.71 g/mol [1]

  • Core Structure: A benzoxazole ring system, which consists of a benzene ring fused to an oxazole ring.[1]

  • Key Substituents:

    • A chlorine atom at the 6-position of the benzoxazole ring.[1]

    • A 1,4-diazepan-1-yl group at the 2-position of the benzoxazole ring.[1]

The diazepane ring, a seven-membered non-aromatic heterocycle, introduces conformational flexibility to the molecule.[1]

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. The following diagram illustrates the recommended analytical workflow, ensuring a thorough evaluation of the compound's identity, structure, and purity.

Caption: A comprehensive analytical workflow for the characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique in the pharmaceutical industry for determining the purity of drug substances and identifying impurities.[10][11][12] A validated HPLC method provides reliable and reproducible results, which are crucial for quality control and regulatory compliance.[13]

Protocol: Reversed-Phase HPLC Method

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. Method development and validation are essential to ensure its suitability for a specific sample and intended use.[10][11]

Rationale: Reversed-phase chromatography is selected due to the moderately polar nature of the target compound. A C18 column provides excellent retention and separation of a wide range of organic molecules. The mobile phase composition is chosen to achieve optimal resolution and peak shape. UV detection is appropriate as the benzoxazole core contains a chromophore that absorbs in the UV region.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 280 nm
Sample Preparation 1 mg/mL in Methanol

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.

  • Sample Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for a total run time of 30 minutes to ensure the elution of any late-eluting impurities.

  • Data Analysis: Integrate all peaks in the chromatogram. The purity of the main peak is calculated as the percentage of the total peak area.

System Suitability:

  • Tailing Factor: The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates: The column should exhibit a high number of theoretical plates (typically >2000) for the analyte peak.

  • Reproducibility: Multiple injections of the same standard solution should show a relative standard deviation (RSD) of <2% for the peak area and retention time.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an essential tool for determining the molecular weight of a compound, providing strong evidence for its identity.[3] For halogenated compounds, the isotopic pattern of the halogen atoms provides a characteristic signature in the mass spectrum.[14][15][16]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Rationale: ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak. The presence of nitrogen atoms in the diazepane ring makes the molecule susceptible to protonation, resulting in a prominent [M+H]⁺ ion.

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Sample Infusion 10 µL/min (Sample in Methanol)

Expected Results:

The mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic isotopic cluster.[16]

  • [M+H]⁺ for C₁₂H₁₅³⁵ClN₃O⁺: m/z 252.09

  • [M+H]⁺ for C₁₂H₁₅³⁷ClN₃O⁺: m/z 254.09

The ratio of the intensities of these two peaks should be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom in the molecule.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[18][19] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale: A combination of ¹H and ¹³C NMR, along with 2D correlation experiments (e.g., COSY, HSQC, HMBC), will allow for the complete assignment of all proton and carbon signals, confirming the connectivity and overall structure of the molecule. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.[20]

Parameter Setting
Spectrometer 400 MHz or higher
Solvent CDCl₃ or DMSO-d₆
Concentration 5-10 mg/mL
¹H NMR Parameters
   Pulse Programzg30
   Number of Scans16
   Relaxation Delay2 s
¹³C NMR Parameters
   Pulse Programzgpg30
   Number of Scans1024
   Relaxation Delay2 s

Expected ¹H NMR Spectral Features: [18]

  • Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzoxazole ring system. The splitting patterns will depend on the substitution and coupling between adjacent protons.

  • Diazepane Protons: A series of complex multiplets in the aliphatic region (typically δ 2.5-4.0 ppm) due to the protons of the diazepane ring.

  • N-H Proton: A potentially broad signal corresponding to the secondary amine in the diazepane ring, which may exchange with deuterium in the presence of D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm).

  • Benzoxazole C2 Carbon: A characteristic downfield signal for the carbon atom at the 2-position of the benzoxazole ring, bonded to two heteroatoms.

  • Diazepane Carbons: Signals in the aliphatic region (δ 30-60 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a simple and fast method that requires minimal sample preparation. The resulting spectrum will show characteristic absorption bands for the functional groups present in 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

Parameter Setting
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Expected Characteristic Absorption Bands: [20]

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ from the secondary amine in the diazepane ring.

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C=N Stretch: A strong absorption band around 1600-1650 cm⁻¹ characteristic of the benzoxazole ring.[20]

  • C=C Stretch (Aromatic): Absorption bands in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.

  • C-Cl Stretch: An absorption band in the 600-800 cm⁻¹ region.[22]

Elemental Analysis for Elemental Composition Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula and is a fundamental measure of purity.

Protocol: CHN Analysis

Rationale: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values calculated from the molecular formula.

Theoretical Values for C₁₂H₁₄ClN₃O:

  • Carbon (C): 57.26%

  • Hydrogen (H): 5.61%

  • Nitrogen (N): 16.69%

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Summary of Analytical Data

The following table summarizes the expected analytical data for the comprehensive characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

Analytical Technique Parameter Expected Result
HPLC Purity>98% (area percent)
MS (ESI+) [M+H]⁺m/z 252.09, 254.09 (approx. 3:1 ratio)
¹H NMR Chemical Shifts (δ)Aromatic, aliphatic, and N-H protons consistent with the structure
¹³C NMR Chemical Shifts (δ)Aromatic and aliphatic carbons consistent with the structure
FTIR Wavenumber (cm⁻¹)Characteristic bands for N-H, C=N, C-O, and C-Cl functional groups
Elemental Analysis % CompositionC, H, N values within ±0.4% of theoretical

Conclusion

The application of this comprehensive suite of analytical techniques provides a robust and reliable characterization of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. The orthogonal nature of these methods, where each technique provides a different piece of structural or purity information, ensures a high degree of confidence in the identity and quality of the compound. Adherence to these protocols will enable researchers and drug development professionals to generate high-quality, reproducible data that is essential for advancing their scientific endeavors.

References

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. (n.d.). Jetir.Org. Retrieved from [Link]

  • NOVEL METHOD FOR THE SYNTHESIS OF DIAZEPINES AND TRIAZEPINES INVOLVING 8-BROMO/NITRONAPHTHO [2,1-B]FURAN AND THEIR ANTIMICR. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Diazepam. (n.d.). PubChem. Retrieved from [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). PMC - NIH. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of new 1,2-diazepine derivative. (2017). ResearchGate. Retrieved from [Link]

  • Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved from [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (n.d.). MDPI. Retrieved from [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. Retrieved from [Link]

  • Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. (2017). RSC Publishing. Retrieved from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Publishing. Retrieved from [Link]

  • Preparation of diazepam. (n.d.). Google Patents.
  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis and properties of benzoxazole-terminated mesogenic compounds containing tolane with high birefringence and large dielectric anisotropy. (2021). ResearchGate. Retrieved from [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (n.d.). ACS Publications. Retrieved from [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (n.d.). Lab Manager. Retrieved from [Link]

  • 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. (n.d.). ResearchGate. Retrieved from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
  • Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and invitro evaluation of novel benzoxazole derivatives as specific cyclooxygenase ?¢ ? ? ? ? ?? 2 inhibitors. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. Retrieved from [Link]

  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

  • Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystal lization Induced Regioisomerization. (2025). ResearchGate. Retrieved from [Link]

  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine.
  • 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. (n.d.). MDPI. Retrieved from [Link]

  • SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. (2017). European Patent Office. Retrieved from [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.).

Sources

Application Notes & Protocols: A Framework for Evaluating Novel Compounds in Kinase Assays Featuring 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] This has made the discovery of novel kinase inhibitors a cornerstone of modern drug development. This guide presents a comprehensive framework for the initial characterization of novel small molecules as potential kinase inhibitors. We will use the compound 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole , a molecule incorporating biologically relevant benzoxazole and diazepine scaffolds, as a case study to outline the necessary experimental protocols and data analysis workflows.[3][4] The objective is not to present pre-existing data, but to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing any new compound's kinase inhibitory potential, from primary screening to initial mechanism of action studies.

Part 1: Foundational Principles of Kinase Inhibitor Characterization

The journey of a novel compound from synthesis to a potential therapeutic lead begins with rigorous in vitro characterization. The primary goal is to determine if the compound can inhibit the activity of a target kinase and, if so, with what potency and mechanism.

The Rationale of Assay Selection

Choosing the right assay technology is fundamental to generating reliable data. The ideal assay for primary screening should be robust, sensitive, scalable for high-throughput screening (HTS), and broadly applicable to a wide range of kinases.

  • Luminescence-Based ATP Depletion Assays: These assays, such as the Kinase-Glo® platform, are among the most widely used methods for primary screening.[5][6][7] The principle is straightforward: kinases consume ATP to phosphorylate their substrates.[6] After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[5][6] Therefore, a potent inhibitor will prevent ATP consumption, resulting in a bright luminescent signal, whereas an uninhibited kinase will deplete ATP, leading to a low signal.[8]

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This technology detects the phosphorylated product directly.[9][10] A kinase substrate (often a biotinylated peptide) is phosphorylated by the kinase. The detection reagents include a europium-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665). When the substrate is phosphorylated, the antibody binds, bringing the europium donor and the acceptor into close proximity, which generates a specific FRET signal.[9][11]

  • Fluorescence Polarization (FP): FP assays measure the binding of a fluorescent tracer to a larger molecule, such as an antibody that recognizes either the phosphorylated or unphosphorylated substrate.[12][13][14] The principle relies on the fact that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a larger molecule (e.g., an antibody), its rotation slows, and the emitted light remains polarized. In a competitive immunoassay format, the amount of phosphorylated substrate produced by the kinase competes with the fluorescent tracer for antibody binding, leading to a change in polarization.[12][13]

For the initial evaluation of a novel compound like 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole, a luminescence-based ATP depletion assay offers an excellent balance of simplicity, sensitivity, and universality.

Critical Parameters for Assay Integrity

To ensure data is meaningful and comparable, several experimental variables must be carefully controlled.

  • ATP Concentration: The concentration of ATP is arguably the most critical variable.[15] Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[1][16] If the assay is run at an artificially high ATP concentration, the inhibitor will appear less potent (i.e., the IC50 will be higher) because it has to outcompete more ATP. For generating comparable and physiologically relevant data, it is best practice to run kinase inhibition assays with an ATP concentration that is at or near the Michaelis constant (Km) of the specific kinase being tested.[17]

  • Enzyme Linearity: All enzymatic assays must be conducted under initial velocity conditions, where the rate of product formation is linear over time.[15] This typically means ensuring that less than 10-20% of the substrate (in this case, ATP) is consumed during the reaction. Running the assay in the linear range ensures that the measured inhibition is a true reflection of the compound's effect on the enzyme's catalytic rate and not an artifact of substrate depletion.

  • Essential Controls: Every assay plate must include a set of controls to validate the results.[15]

    • Negative Control (0% Inhibition): Contains the kinase, substrate, and ATP, but only the vehicle (e.g., DMSO) without the inhibitor. This represents the maximum enzyme activity.

    • Positive Control (100% Inhibition): Contains substrate and ATP but no kinase. This represents the baseline signal in the absence of any enzymatic activity.

    • Compound Controls: It is also wise to test the compound in the absence of the enzyme to check for any interference with the assay detection chemistry.

Part 2: Experimental Workflow & Protocols

This section provides detailed protocols for assessing the kinase inhibitory activity of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. The target kinase should be chosen based on the research hypothesis (e.g., a kinase known to be involved in a specific disease pathway).

Workflow for Novel Compound Kinase Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action A Prepare Compound Stock (e.g., 10 mM in DMSO) B Perform 10-point serial dilution of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole A->B C Run Luminescence Kinase Assay (ATP at Km) B->C D Calculate % Inhibition vs. Controls C->D E Generate Dose-Response Curve & Determine IC50 D->E F Run Kinase Assay at Multiple ATP Concentrations (e.g., Km, 5x Km, 10x Km) E->F If IC50 < 10 µM G Determine IC50 at each ATP Concentration F->G H Analyze IC50 Shift G->H I IC50 increases with [ATP]? H->I Shift in IC50? J Mechanism is likely ATP-Competitive I->J Yes K Mechanism is likely Non-ATP-Competitive or Allosteric I->K No

Caption: Workflow for kinase inhibitor characterization.

Protocol 1: Primary IC50 Determination using a Luminescence-Based Assay

This protocol is designed to determine the concentration at which 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole inhibits 50% of the kinase activity (IC50).

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Adenosine 5'-triphosphate (ATP)

  • 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole dissolved in 100% DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in a separate 96-well plate using 100% DMSO. This will be your compound source plate. For example, starting from 1 mM down to ~50 nM.

  • Reaction Setup (Final Assay Volume: 25 µL):

    • Add 12.5 µL of 2x Kinase/Substrate Master Mix to all wells. This mix contains the kinase and substrate at 2x their final desired concentration in kinase reaction buffer.

    • Transfer 0.5 µL of the compound dilutions from the source plate to the assay plate. For controls, add 0.5 µL of 100% DMSO (0% inhibition) or kinase buffer (100% inhibition, no enzyme). This results in a final DMSO concentration of 2% across all wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Prepare a 2x ATP solution in kinase reaction buffer. The concentration should be 2x the desired final Km value for the kinase.

    • Add 12.5 µL of the 2x ATP solution to all wells to start the reaction.

    • Incubate the plate at room temperature for the predetermined linear reaction time (e.g., 60 minutes).

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Protocol 2: Determining ATP-Competition Mechanism

This protocol is performed if the compound shows significant inhibition in the primary assay. The goal is to determine if the compound competes with ATP for the kinase's active site.

Procedure:

  • Follow the steps outlined in Protocol 1 .

  • However, set up three separate experiments, each with a different final ATP concentration:

    • Experiment A: ATP at the Km concentration.

    • Experiment B: ATP at 5x Km concentration.

    • Experiment C: ATP at 10x Km concentration.

  • Generate a full 10-point dose-response curve for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole in each experiment.

  • Calculate the IC50 value for each ATP concentration.

Part 3: Data Analysis and Interpretation

Calculating Percent Inhibition and IC50

Raw data from the luminometer (Relative Light Units, RLU) must be converted to Percent Inhibition.

  • Calculate Percent Inhibition: % Inhibition = 100 * (RLU_High_Control - RLU_Sample) / (RLU_High_Control - RLU_Low_Control)

    • RLU_High_Control: Signal from the DMSO-only wells (0% inhibition).

    • RLU_Low_Control: Signal from the no-enzyme wells (100% inhibition).

    • RLU_Sample: Signal from the wells containing the test compound.

  • Determine IC50:

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve. The software will calculate the IC50, which is the concentration of the inhibitor that produces 50% inhibition.[17][18] A low IC50 value indicates higher potency.[19]

Principle of Luminescence-Based Kinase Assay

G cluster_0 Low Inhibition (High Kinase Activity) cluster_1 High Inhibition (Low Kinase Activity) A Kinase + Substrate + High [ATP] B ATP is consumed ADP is produced A->B C Low [ATP] remaining B->C D Add Luciferase/Luciferin C->D E Low Luminescence Signal D->E F Kinase + Inhibitor + Substrate + High [ATP] G Kinase is blocked ATP is NOT consumed F->G H High [ATP] remaining G->H I Add Luciferase/Luciferin H->I J High Luminescence Signal I->J

Caption: Principle of the ATP-depletion luminescence assay.

Interpreting Mechanism of Action Data

The relationship between the IC50 value and the ATP concentration reveals the mechanism of inhibition.

  • ATP-Competitive Inhibitors: For an inhibitor that competes with ATP, its apparent potency will decrease as the ATP concentration increases. This is observed as a rightward shift in the dose-response curve and a corresponding increase in the calculated IC50 value.[20]

  • Non-ATP-Competitive Inhibitors: If the inhibitor binds to a site other than the ATP pocket (an allosteric site), its IC50 value will remain largely unchanged regardless of the ATP concentration.[21][22]

Table 1: Hypothetical Data Summary for Kinase Inhibition Studies
Kinase TargetAssay ConditionIC50 of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole (µM)Inferred Mechanism of Action
Kinase XATP = Km (10 µM)1.2 ± 0.2-
Kinase XATP = 5x Km (50 µM)5.8 ± 0.5ATP-Competitive
Kinase XATP = 10x Km (100 µM)11.5 ± 1.1ATP-Competitive
Kinase YATP = Km (25 µM)> 50Not an inhibitor of Kinase Y
Kinase ZATP = Km (50 µM)2.5 ± 0.3-
Kinase ZATP = 10x Km (500 µM)2.7 ± 0.4Non-ATP-Competitive

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial characterization of a novel compound, 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole, as a potential kinase inhibitor. By following a systematic approach that includes careful assay selection, optimization of critical parameters, and logical data interpretation, researchers can confidently determine a compound's inhibitory potency (IC50) and its primary mechanism of action relative to ATP. This workflow is universally applicable and forms the essential first step in the long and complex journey of kinase inhibitor drug discovery.

References

  • Massive Bio. (2026, January 19). Protein Kinase Inhibitor.
  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • National Institutes of Health. (2022, May 8). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC.
  • National Institutes of Health. (2025, October 30). Novel 1,3-Diazepines as Nontoxic Corrosion Inhibitors - PMC.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • National Institutes of Health. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
  • Revvity. (n.d.). HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases.
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors.
  • Springer Nature. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
  • National Institutes of Health. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Biochemical Society Transactions. (2020, May 26). Inhibitors in AKTion: ATP-competitive vs allosteric.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits.
  • AACR Journals. (2017, July 1). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research.
  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides not just protocols, but the underlying chemical logic and field-tested troubleshooting strategies to empower you to overcome common synthetic challenges, optimize reaction yields, and ensure the highest purity of your target compound.

Introduction: The Synthetic Challenge

6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its synthesis, while based on established benzoxazole chemistry, presents unique challenges. The introduction of the nucleophilic 1,4-diazepane moiety onto the electrophilic benzoxazole core requires careful control of reaction conditions to avoid side reactions and ensure high yields. This guide presents a robust, two-step synthetic pathway and provides in-depth troubleshooting for each stage.

Proposed Synthetic Pathway: A Two-Step Approach

Our recommended pathway is a logical and efficient route that begins with the commercially available 2-amino-5-chlorophenol.

  • Step 1: Synthesis of the 2,6-Dichlorobenzoxazole Intermediate. This crucial step involves the cyclization of 2-amino-5-chlorophenol using a suitable C1 source that also provides the C2 chlorine atom. We will focus on a modified Appel reaction, a reliable method for this transformation.

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The 2,6-dichlorobenzoxazole intermediate is then reacted with 1,4-diazepane. The electron-deficient C2 position of the benzoxazole is highly susceptible to nucleophilic attack, allowing for the displacement of the C2 chloride by the secondary amine of the diazepane.

The entire workflow can be visualized as follows:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Nucleophilic Substitution (SNAr) A 2-Amino-5-chlorophenol B 2,6-Dichlorobenzoxazole A->B CCl4, PPh3 Reflux D 6-Chloro-2-(1,4-diazepan-1-yl) -1,3-benzoxazole B->D Base (e.g., K2CO3) Solvent (e.g., DMF) Heat C 1,4-Diazepane C->D

Caption: Proposed two-step synthesis workflow.

Part 1: Synthesis of 2,6-Dichlorobenzoxazole

The formation of this key intermediate is critical for the success of the overall synthesis. The protocol below is a starting point, and the subsequent troubleshooting guide will help you optimize it for your specific laboratory conditions.

Experimental Protocol: 2,6-Dichlorobenzoxazole
  • Reagent Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-5-chlorophenol (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or carbon tetrachloride as the solvent.

  • Reagent Addition: Add triphenylphosphine (PPh3) (1.2 eq). Stir the mixture until all solids are dissolved.

  • Reaction Initiation: Heat the reaction mixture to reflux (approximately 80-82°C for acetonitrile).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The residue will contain the product and triphenylphosphine oxide (a major byproduct). Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the isolated 2,6-dichlorobenzoxazole using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Table: Recommended Reaction Parameters for Step 1
ParameterRecommended ValueNotes
Starting Material 2-Amino-5-chlorophenolEnsure high purity and dryness.
Reagents Triphenylphosphine (PPh3), Carbon Tetrachloride (CCl4)CCl4 acts as both solvent and chlorine source. Anhydrous acetonitrile can also be used.
Stoichiometry PPh3: 1.1 - 1.5 eqAn excess of PPh3 is used to drive the reaction to completion.
Solvent Anhydrous Acetonitrile or CCl4The solvent must be anhydrous to prevent unwanted side reactions.
Temperature Reflux (80-82°C)Maintain a consistent temperature for optimal reaction kinetics.
Reaction Time 4 - 8 hoursMonitor by TLC or LC-MS to determine completion.
Troubleshooting Guide: 2,6-Dichlorobenzoxazole Synthesis

Question: My reaction yield is very low, or I'm recovering mostly starting material. What are the common causes?

Answer: A low yield in this step often points to issues with reagents, reaction conditions, or the work-up procedure. Here is a systematic approach to troubleshooting:

  • Reagent Quality:

    • Moisture: The presence of water is highly detrimental as it will react with the phosphonium intermediate. Ensure your 2-amino-5-chlorophenol is dry and use anhydrous solvents.

    • PPh3 Quality: Triphenylphosphine can oxidize over time. Use freshly opened or purified PPh3 for best results.

  • Reaction Conditions:

    • Temperature: Inadequate temperature can lead to a sluggish or incomplete reaction. Ensure your reaction is at a full, consistent reflux.

    • Stoichiometry: An insufficient amount of PPh3 will result in incomplete conversion. Consider a slight increase in the equivalents of PPh3 (e.g., to 1.5 eq).

  • Work-up and Purification:

    • Product Loss: The product can be volatile. Be cautious during solvent removal.

    • Inefficient Purification: The separation of the product from triphenylphosphine oxide can be challenging. Optimize your column chromatography conditions (solvent system, silica gel activity).

Question: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are these byproducts and how can I minimize them?

Answer: The primary byproduct is triphenylphosphine oxide. Other spots could indicate decomposition or side reactions.

  • Identification: Use LC-MS to get the mass of the byproducts. This can help in proposing their structures.

  • Minimization:

    • Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of PPh3 and other side reactions.

    • Temperature Control: Overheating can lead to decomposition. Maintain a steady reflux without excessive heating.

    • Reaction Time: Prolonged reaction times can sometimes lead to byproduct formation. Stop the reaction once the starting material is consumed (as per TLC/LC-MS).

Part 2: Synthesis of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

This step is a classical Nucleophilic Aromatic Substitution (SNAr). The key is to control the nucleophilic addition of the diazepane to the C2 position of the benzoxazole.

Experimental Protocol: SNAr Reaction
  • Reagent Preparation: In a dry round-bottom flask, dissolve the 2,6-dichlorobenzoxazole (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or diisopropylethylamine (DIPEA).

  • Nucleophile Addition: Add 1,4-diazepane (1.1 - 1.5 eq) to the mixture. It is often advisable to add the diazepane solution dropwise to control the initial reaction rate.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2,6-dichlorobenzoxazole is consumed (typically 6-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

Data Table: Recommended Reaction Parameters for Step 2
ParameterRecommended ValueNotes
Starting Material 2,6-DichlorobenzoxazoleMust be pure to avoid complicating the purification of the final product.
Nucleophile 1,4-DiazepaneCan be hygroscopic; ensure it is dry. Using a slight excess can drive the reaction.
Base K₂CO₃, Cs₂CO₃, or DIPEAAn inorganic base like K₂CO₃ is often sufficient and simplifies work-up.
Solvent Anhydrous DMF, DMSO, or AcetonitrileA polar aprotic solvent is required to facilitate the SNAr reaction.
Temperature 80 - 120°CHigher temperatures accelerate the reaction but may also increase byproduct formation.
Reaction Time 6 - 24 hoursMonitor to prevent degradation of the product over extended heating.
Troubleshooting Guide: SNAr Reaction

G cluster_B cluster_C cluster_D cluster_E A Problem: Low Yield of Final Product B Cause: Ineffective Nucleophile A->B C Cause: Poor Leaving Group Activation A->C D Cause: Suboptimal Reaction Conditions A->D E Cause: Side Reactions A->E B_sol1 Solution: Check purity/quality of 1,4-diazepane. B->B_sol1 C_sol1 Solution: Ensure benzoxazole ring is sufficiently electron-poor. C->C_sol1 D_sol1 Solution: Increase temperature. Switch to a more polar solvent (e.g., DMSO). D->D_sol1 E_sol1 Solution: Control stoichiometry carefully. Consider slow addition of diazepane. E->E_sol1

Caption: Troubleshooting logic for low yield in the SNAr step.

Question: My final product is contaminated with a byproduct of a higher molecular weight. What could this be?

Answer: This is a classic issue in reactions involving bidentate nucleophiles like 1,4-diazepane. The likely culprit is the formation of a dimer, where one molecule of 1,4-diazepane has reacted with two molecules of 2,6-dichlorobenzoxazole.

  • How to Minimize:

    • Control Stoichiometry: Use a slight excess of 1,4-diazepane (e.g., 1.2 - 1.5 eq) to favor the formation of the desired 1:1 adduct.

    • Slow Addition: Add the 2,6-dichlorobenzoxazole solution slowly to a solution of the diazepane and base. This maintains a high concentration of the nucleophile relative to the electrophile, statistically favoring the 1:1 reaction.

Question: The purification of the final product by column chromatography is resulting in significant streaking and poor separation. What can I do?

Answer: The basic nitrogen atoms in your product can interact strongly with the acidic silica gel, leading to poor chromatography.

  • Solutions:

    • Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Alternative Stationary Phase: Consider using neutral or basic alumina for your column chromatography.

    • Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve the crude product in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or K₂CO₃ and re-extract the pure product back into an organic solvent.

    • Recrystallization/Salt Formation: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, forming a salt (e.g., the hydrochloride salt) can facilitate purification by crystallization.

General FAQs

Question: What are the primary safety concerns I should be aware of during this synthesis?

Answer: Standard laboratory safety protocols should always be followed. Specific hazards include:

  • Triphenylphosphine (PPh3): Can be an irritant. Handle in a fume hood.

  • Chlorinated Solvents (CCl4): Carbon tetrachloride is toxic and a suspected carcinogen. Use with extreme caution in a well-ventilated fume hood and consider safer alternatives if possible.

  • Polar Aprotic Solvents (DMF, DMSO): These solvents can facilitate the absorption of chemicals through the skin. Always wear appropriate gloves.

  • 1,4-Diazepane: Can be corrosive and an irritant.

Question: What are the best methods for monitoring reaction progress?

Answer:

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate for Step 1, dichloromethane/methanol for Step 2) and visualize with a UV lamp. Staining (e.g., with potassium permanganate) may also be necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product mass, as well as any byproducts.

Question: Are there any viable alternative synthetic routes?

Answer: Yes, several other strategies could be employed, each with its own advantages and disadvantages.

  • Cyclization with Cyanogen Bromide: 2-amino-5-chlorophenol can be reacted with cyanogen bromide (CNBr) to form 2-amino-6-chlorobenzoxazole. This intermediate would then need to be converted to a 2-halo derivative for the SNAr reaction, adding steps to the synthesis.

  • Palladium-Catalyzed Coupling: It might be possible to directly couple 1,4-diazepane with 2,6-dichlorobenzoxazole using a palladium catalyst (Buchwald-Hartwig amination). This could potentially allow for milder reaction conditions but requires careful optimization of the catalyst, ligand, and base.

This guide is intended to provide a strong foundation for your synthetic efforts. Remember that every reaction is unique, and empirical optimization in your own laboratory setting is the key to success.

References

  • A review of synthetic strategies for benzoxazoles can be found in publications from the Royal Society of Chemistry and the National Institutes of Health, which discuss various methods using 2-aminophenol as a precursor.[1][2]

  • General methods for the formation of benzoxazoles via copper-catalyzed cyclization of ortho-haloanilides provide context for the cyclization step.[3]

  • The synthesis of various 2-aminobenzoxazoles, including mechanistic studies of cyclization, offers insights into potential side reactions and reaction pathways.[4][5]

  • Patents related to the synthesis of benzodiazepines and other complex heterocyclic molecules can provide useful information on purification and handling of similar structures.[6][7]

Sources

Troubleshooting 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. This document provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experimentation. Our approach is rooted in explaining the chemical causality behind each recommendation, ensuring you can make informed decisions in your work.

Compound Profile at a Glance

Understanding the physicochemical properties of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole is the first step in troubleshooting its solubility. The molecule's structure contains a planar, aromatic benzoxazole core and a non-planar, basic diazepane ring, which are key to its behavior in different solvent systems.[1]

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₄ClN₃O[1][2]
Molecular Weight 251.71 g/mol [1][2]
Core Structure Benzoxazole fused ring system, substituted with a chlorine atom and a 1,4-diazepan-1-yl group.[1]
Key Functional Groups - Benzoxazole Core: Aromatic, relatively stable, and hydrophobic. - 1,4-Diazepane Ring: Contains two secondary amine groups, making it basic and capable of protonation. This is the primary handle for pH-dependent solubility manipulation. - Chloro Group: Adds to the molecule's lipophilicity.[1][3]
Predicted Behavior Due to the heterocyclic aromatic system and chlorine atom, the compound is expected to have low intrinsic solubility in aqueous media at neutral pH. The basic diazepane moiety suggests that solubility will significantly increase in acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound. We recommend following the troubleshooting workflow for a systematic approach.

Troubleshooting Workflow: A Systematic Guide

If you are facing solubility issues, this workflow provides a logical sequence of steps to identify and resolve the problem.

Troubleshooting_Workflow cluster_advanced Advanced Troubleshooting start Start: Compound Precipitation or Failure to Dissolve check_solvent Q1: What is the solvent system? (Aqueous vs. Organic) start->check_solvent aqueous_path Aqueous Buffer check_solvent->aqueous_path Aqueous organic_path Organic Solvent check_solvent->organic_path Organic check_ph Q2: Have you tried lowering the pH? aqueous_path->check_ph ph_yes Action: Prepare acidic buffer (pH < 5). See Protocol 2. check_ph->ph_yes Yes ph_no This is the most critical step. The diazepane ring is basic. check_ph->ph_no No cosolvent_step Q4: Still issues in acidic buffer? Consider a co-solvent system. ph_yes->cosolvent_step ph_no->ph_yes organic_choice Q3: Which organic solvent? (e.g., DMSO, DMF, Ethanol) organic_path->organic_choice dmso_path DMSO/DMF: Generally high solubility. If issues persist, check compound purity. organic_choice->dmso_path DMSO/DMF alcohol_path Alcohols (Ethanol/Methanol): Limited solubility expected. Consider co-solvents. organic_choice->alcohol_path Alcohols success Success: Compound Dissolved dmso_path->success alcohol_path->cosolvent_step cosolvent_action Action: Add 1-5% DMSO or Ethanol to the acidic buffer. See FAQ 4. cosolvent_step->cosolvent_action Yes cosolvent_step->success No, dissolved cosolvent_action->success advanced_help Persistent Issues: Consult Advanced Techniques (FAQ 6) or contact technical support. cosolvent_action->advanced_help

Caption: A step-by-step workflow for troubleshooting solubility.

FAQ 1: My compound won't dissolve in my standard phosphate-buffered saline (PBS) at pH 7.4. Why?

This is expected behavior. The 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole molecule possesses a basic 1,4-diazepane ring. At neutral or alkaline pH, the amine groups in this ring are in their free base, uncharged form. This, combined with the hydrophobic benzoxazole core, leads to very low aqueous solubility.[3][4] More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[5]

FAQ 2: How does pH adjustment improve the solubility?

Adjusting the pH is the most effective and primary strategy for this specific molecule. By lowering the pH of the aqueous solvent (e.g., to pH 2-5), the secondary amine nitrogens on the diazepane ring become protonated. This protonation imparts a positive charge on the molecule, forming a salt in situ. The charged species has much stronger and more favorable interactions with polar water molecules, leading to a dramatic increase in solubility. A similar strategy is noted for related compounds, which are often supplied as hydrochloride salts to improve their solubility and stability.[6]

PH_Effect cluster_neutral Neutral/High pH (e.g., pH 7.4) cluster_acidic Acidic pH (e.g., pH < 5) NeutralMol Molecule (Free Base) - Uncharged - Lipophilic - Poorly Soluble Equilibrium + H⁺ - H⁺ NeutralMol->Equilibrium AcidicMol Molecule (Protonated Salt) - Positively Charged - Hydrophilic - Highly Soluble Equilibrium->AcidicMol

Sources

Technical Support Center: Purification of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole. This resource is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common and complex purification challenges you may encounter during your experimental work with this molecule. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: Navigating Purification Hurdles

This section is structured in a question-and-answer format to directly address specific issues you might be facing in the lab.

Q1: I'm seeing a significant amount of unreacted 6-chloro-2-substituted-1,3-benzoxazole starting material in my crude reaction mixture. What are the likely causes and how can I remove it?

Answer:

This is a common issue that typically points to incomplete reaction. The unreacted starting material, likely a 2-halo or 2-sulfonyl-benzoxazole, will have a different polarity compared to your desired product.

Potential Causes:

  • Insufficient Reaction Time or Temperature: The nucleophilic substitution of the leaving group at the 2-position of the benzoxazole by 1,4-diazepane may require more forcing conditions than anticipated.

  • Base Inefficiency: If a base is used to deprotonate the 1,4-diazepane, its strength or stoichiometry might be inadequate.

  • Reagent Purity: The 1,4-diazepane starting material may have degraded or contain impurities that inhibit the reaction.

Troubleshooting Steps:

  • Reaction Optimization: Before focusing on purification, consider optimizing the reaction. You can try increasing the reaction temperature, extending the reaction time, or using a stronger base. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1][2]

  • Chromatographic Separation:

    • Column Chromatography: This is the most effective method to separate the unreacted starting material from your product. A typical starting point for silica gel chromatography would be a gradient elution with a non-polar solvent system like hexane/ethyl acetate, gradually increasing the polarity.[2][3] Due to the basic nature of the diazepine ring in your product, you might observe tailing. Adding a small amount of triethylamine (0.1-1%) to your mobile phase can help to mitigate this.

    • TLC Analysis: Before running a column, optimize the separation on a TLC plate. Aim for a clear separation between the starting material spot and the product spot. A common mobile phase for benzoxazole derivatives is a mixture of chloroform and methanol (e.g., 9:1 v/v).[1]

Table 1: Representative Chromatographic Conditions for Benzoxazole Derivatives

Stationary PhaseMobile Phase SystemGradient ProfileDetection
Silica Gel 60Hexane/Ethyl Acetate100% Hexane to 50% Ethyl AcetateUV (254 nm)
Silica Gel 60Dichloromethane/Methanol100% DCM to 10% MethanolUV (254 nm)
C18 Reverse PhaseAcetonitrile/Water with 0.1% Formic AcidGradient elutionUV/MS
Q2: My purified product shows a persistent impurity with a very similar Rf value to the desired compound. How can I resolve this?

Answer:

Co-eluting impurities are a significant challenge. The impurity is likely structurally related to your product, possibly a regioisomer or a byproduct from a side reaction.

Potential Causes of Co-eluting Impurities:

  • Regioisomer Formation: If the starting benzoxazole has the potential for substitution at other positions, a regioisomeric impurity could be formed.

  • Over-alkylation: The secondary amine in the 1,4-diazepane ring could potentially react further, leading to a more complex and similarly polar impurity.

  • Byproducts from Synthesis: The synthesis of 2-aminobenzoxazoles can sometimes lead to the formation of byproducts that are difficult to separate.[4][5]

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System Modification: Experiment with different solvent systems for your column chromatography. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol system, or the addition of a third solvent like acetone, can alter the selectivity and improve separation.

    • Isocratic vs. Gradient Elution: If you are using a gradient, try a shallow gradient or an isocratic elution with the optimal solvent mixture identified from your TLC experiments. This can enhance the resolution between closely eluting spots.

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification technique.[3]

    • Solvent Screening: Screen a variety of solvents to find one in which your product is sparingly soluble at room temperature but readily soluble when hot. Common solvents for recrystallizing benzoxazole derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[3]

  • Preparative HPLC: If column chromatography and recrystallization fail to provide the desired purity, preparative High-Performance Liquid Chromatography (HPLC) is a more powerful, albeit more resource-intensive, option. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid is a good starting point.

Q3: The yield of my purified product is very low. What are the potential loss points during purification?

Answer:

Low recovery can be frustrating. Identifying where you are losing your compound is key to improving the overall yield.

Potential Causes of Product Loss:

  • Adsorption on Silica Gel: The basic nitrogen atoms in the 1,4-diazepane moiety can strongly interact with the acidic silica gel, leading to irreversible adsorption and loss of product on the column.

  • Product Instability: The benzoxazole ring system can be sensitive to acidic or basic conditions, and prolonged exposure to certain purification conditions could lead to degradation.

  • Incomplete Extraction: During the work-up, if the pH of the aqueous layer is not optimized, your product might not fully partition into the organic layer.

  • Precipitation during Concentration: The product might be precipitating out during solvent removal and adhering to the walls of the flask.

Troubleshooting Steps:

  • Deactivate Silica Gel: To minimize adsorption, you can use silica gel that has been pre-treated with a base like triethylamine. You can either purchase pre-treated silica or prepare it by flushing the packed column with a solution of your mobile phase containing 1-2% triethylamine before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) for your column chromatography.

  • Work-up Optimization: Ensure the pH of the aqueous layer during extraction is basic (pH > 8) to keep your product in its free base form and maximize its solubility in the organic solvent.

  • Careful Concentration: When concentrating the fractions containing your product, do so at a moderate temperature to avoid potential degradation. If you notice precipitation, you can try adding a small amount of a co-solvent to keep the product in solution until the final stages of drying.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC method for 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole?

A1: A good starting point would be to use silica gel 60 F254 plates. For the mobile phase, begin with a 9:1 mixture of dichloromethane (DCM) and methanol (MeOH).[1] You can adjust the ratio to achieve an Rf value for your product between 0.3 and 0.5. If the compound is very polar, you might need to increase the percentage of methanol. Conversely, if it is less polar, you can try a hexane/ethyl acetate system. The addition of a few drops of triethylamine to the developing chamber can help to produce sharper spots by minimizing tailing.

Q2: Are there any known stability issues with 2-aminobenzoxazoles that I should be aware of during purification?

A2: While 2-aminobenzoxazoles are generally stable, they can be susceptible to degradation under harsh acidic or basic conditions.[6] It is advisable to avoid prolonged exposure to strong acids or bases during work-up and purification. When using acidic modifiers in reverse-phase HPLC, it is good practice to neutralize the collected fractions if the product is to be stored for an extended period.

Q3: My compound is an oil even after high vacuum. How can I induce crystallization?

A3: Obtaining a solid from a persistent oil can be challenging, but there are several techniques you can try:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Then, slowly add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound, you can add it to the oil to induce crystallization.

Visualizing the Purification Workflow

The following diagram illustrates a typical decision-making workflow for the purification of 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole.

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography (Silica Gel) TLC->Column Good Separation Prep_HPLC Preparative HPLC TLC->Prep_HPLC Poor Separation Fractions Collect & Analyze Fractions Column->Fractions Pure_Oil Pure Product (Oil) Fractions->Pure_Oil Pure Impure Impure Fractions Fractions->Impure Impure Crystallization Attempt Crystallization Pure_Oil->Crystallization Crystallization->Pure_Oil Unsuccessful Pure_Solid Pure Product (Solid) Crystallization->Pure_Solid Successful Prep_HPLC->Pure_Solid Lyophilize Recycle Recycle/Re-purify Impure->Recycle Recycle->Column

Caption: A decision tree for the purification of the target compound.

References

  • Yadav, G., & Sharma, P. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 88. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • du Plessis, W. (2012). Studies in the Synthesis of Benzoxazole Compounds. CORE. Available at: [Link]

  • Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.
  • Pomeisl, K., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19043–19052. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of the 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth validation framework for assessing the bioactivity of compounds derived from the 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole scaffold. While this core structure is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, its own intrinsic bioactivity is less characterized.[1][2][3] This document, therefore, focuses on the two primary, validated bioactivities of its key derivatives: dual orexin receptor (OXR) antagonism and serotonin 2A (5-HT2A) receptor antagonism.

We will objectively compare the potential bioactivity of this scaffold to established drugs, Suvorexant (an orexin receptor antagonist) and Risperidone (a potent 5-HT2A antagonist), providing a logical, evidence-based pathway for researchers in pharmacology and drug development to validate novel compounds based on this promising chemical framework.

The Benzoxazole Core: A Scaffold of Therapeutic Potential

The benzoxazole ring system is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound, 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole, serves as a crucial building block in the synthesis of more complex molecules.[1][2][3] Its true therapeutic potential is realized upon further chemical modification, leading to potent modulators of key neurological pathways.

This guide will explore the validation of two such pathways.

Pathway Validation I: Orexin Receptor Antagonism for Insomnia

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of the sleep-wake cycle.[4][5] Antagonism of these receptors is a validated therapeutic strategy for the treatment of insomnia. The FDA-approved drug Suvorexant, a dual orexin receptor antagonist, is a prime example of a therapeutic agent built upon the 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole scaffold.[5][6]

Comparative Bioactivity: Suvorexant

To validate a novel compound from this scaffold as an orexin receptor antagonist, its binding affinity and functional activity must be benchmarked against a known standard like Suvorexant.

CompoundTargetBinding Affinity (Ki)Functional Activity (IC50)
SuvorexantHuman OX1R0.55 nM[7]50 nM (Ca2+ flux)[7]
Human OX2R0.35 nM[7]55 nM (Ca2+ flux)[7]
Novel Compound XHuman OX1RTo be determinedTo be determined
Human OX2RTo be determinedTo be determined
Experimental Validation Workflow: Orexin Receptor Antagonism

A systematic approach is required to validate a new chemical entity (NCE) as an orexin receptor antagonist. This involves a tiered screening process from in vitro binding and functional assays to in vivo models of sleep.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Radioligand Binding Assay Radioligand Binding Assay Functional Assay (Ca2+ Flux) Functional Assay (Ca2+ Flux) Radioligand Binding Assay->Functional Assay (Ca2+ Flux) Confirms target engagement Functional Assay (β-Arrestin) Functional Assay (β-Arrestin) Functional Assay (Ca2+ Flux)->Functional Assay (β-Arrestin) Assesses signaling pathway Rodent Sleep Studies (EEG/EMG) Rodent Sleep Studies (EEG/EMG) Functional Assay (β-Arrestin)->Rodent Sleep Studies (EEG/EMG) Proceed if potent antagonist

Caption: Workflow for Orexin Receptor Antagonist Validation.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of the test compound for OX1 and OX2 receptors.

Protocol:

  • Membrane Preparation: Utilize membranes from CHO-K1 cells stably expressing human OX1R or OX2R.

  • Radioligand: Use a suitable radiolabeled antagonist, such as [3H]-Suvorexant or a similar compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Procedure: a. In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. For non-specific binding, use a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM Suvorexant). c. Incubate at room temperature for 2 hours to reach equilibrium. d. Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

Objective: To assess the functional antagonist activity of the test compound by measuring its ability to block orexin-A-induced calcium mobilization.

Protocol:

  • Cell Line: Use CHO-K1 cells co-expressing human OX1R or OX2R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure: a. Plate the cells in a 96-well plate and incubate overnight. b. Pre-incubate the cells with varying concentrations of the test compound. c. Stimulate the cells with an EC80 concentration of orexin-A. d. Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: Determine the IC50 value of the test compound by plotting the inhibition of the orexin-A response against the compound concentration.

Objective: To evaluate the effect of the test compound on sleep architecture in a living organism.

Protocol:

  • Animal Model: Use male Wistar rats or C57BL/6 mice implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording.

  • Drug Administration: Administer the test compound or vehicle orally at the beginning of the dark cycle (active phase).

  • Data Acquisition: Continuously record EEG and EMG signals for at least 8 hours post-dosing.

  • Sleep Scoring: Manually or automatically score the recordings into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria.[8][9][10][11][12]

  • Data Analysis: Analyze key sleep parameters, including sleep latency, total sleep time, and the duration and number of sleep-wake bouts. A successful orexin antagonist should decrease sleep latency and increase total sleep time.

Pathway Validation II: Serotonin 5-HT2A Receptor Antagonism for Psychosis

The 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole scaffold is also a precursor to compounds with potential activity at serotonin receptors. Antagonism of the 5-HT2A receptor is a key mechanism of action for many atypical antipsychotic drugs used to treat schizophrenia. Risperidone is a potent 5-HT2A and dopamine D2 receptor antagonist, serving as a relevant comparator.[13][14]

Comparative Bioactivity: Risperidone

A novel compound from this scaffold with potential antipsychotic activity should be profiled against key receptors implicated in psychosis and compared to a standard like Risperidone.

CompoundTargetBinding Affinity (Ki)
RisperidoneHuman 5-HT2A0.2 - 0.4 nM[13]
Human D23.13 - 3.2 nM[13]
Novel Compound YHuman 5-HT2ATo be determined
Human D2To be determined
Experimental Validation Workflow: 5-HT2A Receptor Antagonism

The validation of a potential 5-HT2A antagonist follows a similar tiered approach, from in vitro characterization to in vivo behavioral models relevant to psychosis.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation Radioligand Binding Assay (5-HT2A, D2) Radioligand Binding Assay (5-HT2A, D2) Functional Assay (Ca2+ Flux) Functional Assay (Ca2+ Flux) Radioligand Binding Assay (5-HT2A, D2)->Functional Assay (Ca2+ Flux) Confirms target affinity Prepulse Inhibition (PPI) Test) Prepulse Inhibition (PPI) Test) Functional Assay (Ca2+ Flux)->Prepulse Inhibition (PPI) Test) Proceed if potent antagonist Prepulse Inhibition (PPI) Test Prepulse Inhibition (PPI) Test Forced Swim Test (FST) Forced Swim Test (FST) Prepulse Inhibition (PPI) Test->Forced Swim Test (FST) Assesses antidepressant-like effects

Caption: Workflow for 5-HT2A Receptor Antagonist Validation.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of the test compound for 5-HT2A and D2 receptors.

Protocol:

  • Membrane Preparation: Use membranes from CHO-K1 cells stably expressing human 5-HT2A or D2 receptors.

  • Radioligands: Use [3H]Ketanserin for 5-HT2A and [3H]Spiperone or [3H]Raclopride for D2 receptors.[15][16]

  • Procedure and Data Analysis: Follow the general procedure outlined in section 2.3.1.

Objective: To assess the functional antagonist activity of the test compound at the 5-HT2A receptor.

Protocol:

  • Cell Line: Use HEK293 or CHO cells expressing the human 5-HT2A receptor and a calcium-sensitive dye.

  • Procedure: a. Pre-incubate cells with the test compound. b. Stimulate with a known 5-HT2A agonist (e.g., serotonin or a selective agonist) at an EC80 concentration. c. Measure the change in fluorescence.[17][18]

  • Data Analysis: Determine the IC50 value for the inhibition of the agonist-induced calcium response.

Objective: To assess the sensorimotor gating effects of the test compound, a measure disrupted in schizophrenia and restored by antipsychotics.[19][20][21][22][23]

Protocol:

  • Animal Model: Use rats or mice.

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the whole-body startle response.

  • Procedure: a. Acclimate the animal to the chamber. b. Administer the test compound or vehicle. c. Optionally, induce a PPI deficit using a psychomimetic agent like phencyclidine (PCP) or MK-801. d. Present a series of trials: a startling pulse alone, a weak prepulse followed by the startling pulse, and no stimulus.

  • Data Analysis: Calculate the percentage of PPI as the reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. Effective antipsychotics should reverse the PPI deficit induced by psychomimetic agents.

Objective: To evaluate the potential antidepressant-like effects of the test compound, as many atypical antipsychotics have adjunctive antidepressant activity.[24][25][26][27][28]

Protocol:

  • Animal Model: Use mice or rats.

  • Apparatus: A cylinder filled with water.

  • Procedure: a. Administer the test compound or vehicle. b. Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes). c. Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Conclusion

The 6-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole scaffold represents a valuable starting point for the development of novel therapeutics targeting the central nervous system. A rigorous and systematic validation of its derivatives is essential to elucidate their specific bioactivities. By following the comparative workflows and detailed protocols outlined in this guide, researchers can effectively characterize new chemical entities for their potential as either orexin receptor antagonists for the treatment of insomnia or as 5-HT2A receptor antagonists for psychiatric disorders. This structured approach, grounded in established pharmacological principles and benchmarked against proven therapeutics, will facilitate the translation of promising compounds from the laboratory to the clinic.

References

  • Orexin Receptor - DC Chemicals. (URL: [Link])

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (URL: [Link])

  • The Genetics of Sleep: Insight from Rodent Models - PMC - PubMed Central. (URL: [Link])

  • The Forced Swim Test as a Model of Depressive-like Behavior - PMC - NIH. (URL: [Link])

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (URL: [Link])

  • Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors. (URL: not available)
  • OX2 Human Orexin GPCR Cell Based Antagonist Arrestin LeadHunter Assay - US. (URL: [Link])

  • Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC. (URL: [Link])

  • Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC - PubMed Central. (URL: [Link])

  • Assessing Prepulse Inhibition of Startle in Mice - PMC - NIH. (URL: [Link])

  • Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS - Mousephenotype.org. (URL: [Link])

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • WO2024201424A1 - Process for the preparation of suvorexant - Google P
  • 204569Orig1s000 | FDA. (URL: [Link])

  • Determinants of Orexin Receptor Binding and Activation—A Molecular Dynamics Study. (URL: not available)
  • Factsheet on the forced swim test. (URL: not available)
  • Temporal Profiling of Orexin Receptor-Arrestin-Ubiquitin Complexes Reveals Differences between Receptor Subtypes - PubMed Central. (URL: [Link])

  • Automated Classification of Sleep–Wake States and Seizures in Mice | eNeuro. (URL: [Link])

  • Application Notes and Protocols for In Vitro Orexin 2 Receptor ... (URL: not available)
  • Forced Swim Test v.3. (URL: not available)
  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed. (URL: [Link])

  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC - PubMed Central. (URL: [Link])

  • Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity - PMC. (URL: [Link])

  • A deep learning software tool for automated sleep staging in rats via single channel EEG. (URL: not available)
  • IC50 values of alkyl-substituted desmethyl-suvorexant analogs for OX1R... - ResearchGate. (URL: [Link])

  • Pre-pulse Inhibition - Augusta University. (URL: [Link])

  • The mouse forced swim test - Johns Hopkins University. (URL: [Link])

  • Suvorexant: The first orexin receptor antagonist to treat insomnia - PMC - PubMed Central. (URL: [Link])

  • Mechanism of Action of Risperidone - Psychopharmacology Institute. (URL: [Link])

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - eScholarship.org. (URL: [Link])

  • Heteroaryl derivatives of suvorexant as OX1R selective PET ligand candidates: Cu-mediated 18F-fluorination of boroxines, in vitr - ChemRxiv. (URL: [Link])

  • A novel unsupervised analysis of electrophysiological signals reveals new sleep substages in mice | PLOS Biology - Research journals. (URL: [Link])

  • Radiosynthesis and Evaluation of 11 C-CIMBI-5 as a 5-HT 2A Receptor Agonist Radioligand for PET - Journal of Nuclear Medicine. (URL: [Link])

  • PathHunter® eXpress HCRTR2 CHO-K1 β-Arrestin GPCR Assay - Eurofins DiscoverX. (URL: [Link])

  • Behavioral testing - Bio-protocol. (URL: [Link])

  • Borealis Arrestin - 5-HT2AR (D2070G) - Montana Molecular. (URL: [Link])

  • Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - NIH. (URL: [Link])

  • Analysis of circadian rhythm components in EEG/EMG data of aged mice - Frontiers. (URL: [Link])

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (URL: [Link])

  • risperidone | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

  • Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - NIH. (URL: [Link])

  • Measuring P50 Suppression and Prepulse Inhibition in a Single Recording Session | American Journal of Psychiatry. (URL: [Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.